5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
Description
5-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at position 2 with a prop-2-en-1-yl (allyl) group and at position 5 with a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked via a carbonyl bridge. The isoindole-dione core imparts rigidity and planar aromaticity, while the substituents modulate electronic, steric, and pharmacophoric properties. The 4-hydroxypiperidine group may enhance solubility and hydrogen-bonding capacity, and the 4-chlorophenyl substituent likely contributes to lipophilicity and receptor binding.
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-11-26-21(28)18-8-3-15(14-19(18)22(26)29)20(27)25-12-9-23(30,10-13-25)16-4-6-17(24)7-5-16/h2-8,14,30H,1,9-13H2 |
InChI Key |
LEAFJSXIYICDFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindole derivatives, including this compound, have shown promise in various assays for their potential anti-inflammatory, antiviral, and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Pharmacological and Physicochemical Insights
- Hydroxypiperidine vs. Methylpiperidine : The target compound’s 4-hydroxypiperidine group (pKa ~8–10) may improve aqueous solubility compared to the methylpiperidine derivative , which is more lipophilic (clogP ~2.5 vs. ~3.2).
- Allyl Substituent : The allyl group at C2 could confer metabolic stability via reduced oxidative susceptibility compared to alkyl chains, as seen in loperamide derivatives .
- Piperazine Analogues : The piperazinyl derivative may exhibit serotonin or dopamine receptor modulation, contrasting with the target compound’s probable opioid activity.
Research Tools and Methodologies
- Structural Analysis : Software like SHELX and ORTEP have been critical in resolving crystallographic data for isoindole-dione derivatives, confirming substituent conformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
